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The table below summarizes the key safety events and corresponding monitoring activities from the Phase I

study of TAS0728. This provides a framework for the safety monitoring that was deemed necessary for this

compound [1] [2].

Safety Aspect Findings & Events Recommended Monitoring Activities

Gastrointestinal Dose-Limiting Toxicity (DLT): Grade
3 diarrhea (lasting >48 hours, not
responsive to aggressive

antidiarrheal treatment) at 150 mg
and 200 mg BID doses [1].

Close monitoring of diarrhea, including

duration, severity, and response to
intervention [1].

Cardiac One fatal cardiac arrest after one
cycle (21 days) at 150 mg BID. A

causal relationship to TAS0728
could not be excluded [1].

Regular cardiac function monitoring
(e.g., electrocardiogram - ECG). The study

protocol required assessment at screening,
during the study, and at follow-up [2].

General &
Laboratory

Based on preclinical data, potential
toxicities included hematologic

toxicity (lymphopenia) and
increased serum amylase/lipase [2].

Routine safety assessments: physical
exams, vital signs, body weight, ECOG

performance status, and comprehensive
laboratory evaluations (hematology,

coagulation, chemistry, urinalysis) [2].
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Detailed Monitoring Procedures from the Phase I
Protocol

The Phase I study established specific procedures for safety monitoring during the 21-day treatment cycles

[2].

Adverse Event (AE) Recording: AEs and serious AEs (SAEs) were recorded from the time of
informed consent until 30 days after the last dose of TAS0728 [2].

Scheduled Assessments:
Laboratory tests (hematology, coagulation, chemistry, urinalysis)

Vital signs and body weight
ECG recordings
Echocardiogram or MUGA scan (to assess heart function)
Physical examination These were performed at screening, during the study, and at the 30-
day follow-up after the last dose [2].

Dose-Limiting Toxicity (DLT) Definition: DLTs were defined as treatment-related AEs occurring in

the first cycle (21 days) and graded using CTCAE v5.0. Grade 3 diarrhea was specifically defined as
a DLT only if it lasted longer than 48 hours and was unresponsive to intensive antidiarrheal
medication [2].

Critical Note on Clinical Development Status

It is crucial to note that the clinical development of TAS0728 has been terminated. The Phase I/II study

(NCT03410927) was stopped because the sponsor determined that the overall risk-benefit ratio no longer

favored continuation [1] [3] [4]. The Maximum Tolerated Dose (MTD) was not established [1].

Preclinical Rationale for Monitoring

The safety monitoring focus in the clinical trial was informed by the drug's mechanism and preclinical data.

HER2 Selectivity: TAS0728 was designed as a covalent, irreversible inhibitor highly selective for
HER2 over wild-type EGFR. This was intended to avoid skin rash and gastrointestinal issues (like

severe diarrhea) commonly associated with EGFR inhibition by other pan-ErbB inhibitors like afatinib
and neratinib [2].
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Preclinical Evidence: In vivo models (mouse xenografts) showed TAS0728 could be administered

long-term (120 days) and produce tumor regression without evident toxicity, including diarrhea or
body weight loss [5] [6]. However, the serious toxicities observed in humans highlight the limitations of

extrapolating from preclinical models.

Experimental Protocols for Reference

For researchers, the detailed methodologies from the preclinical and clinical studies provide a benchmark for

assay design.

1. Protocol: Assessing Inhibitory Activity via Kinase Assay [7]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of TAS0728 against HER2 and other
kinases.

Methodology:
HER2 kinase activity is measured using a peptide substrate phosphorylation assay.

Kinase profiling is performed against a broad panel of kinases (e.g., 386 kinases).
Assays are conducted in duplicate at various ATP concentrations (e.g., 10 µM) to assess ATP-

competitiveness.
Key Measurements: IC₅₀ values for HER2 and other kinases to establish selectivity.

2. Protocol: In Vivo Anti-Tumor Efficacy and Observation [5]

Objective: To evaluate the anti-tumor effect and in-life tolerability of TAS0728 in mouse models.

Methodology:
Human cancer cells (e.g., NCI-N87) are implanted subcutaneously in nude mice.

TAS0728 is administered daily by oral gavage at various doses (e.g., 7.5-60 mg/kg).
Tumor volume and body weight are measured twice weekly as indicators of efficacy and

systemic toxicity.
Key Measurements: Tumor volume regression/change and body weight change (%) over the dosing

period.

Safety Monitoring Workflow

The following diagram outlines the core safety monitoring workflow from the TAS0728 Phase I trial,

reflecting an iterative process of assessment and response.
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Baseline Assessment

Per-Cycle Monitoring

Adverse Event (AE)
Occurs

Grade AE per
CTCAE v5.0

DLT Criteria Met?
(e.g., Gr3+ Diarrhea)

Implement Protocol:
- Supportive Care

- Dose Hold/Reduction
- Report SAE

 Yes

Continue Monitoring
Next Cycle

 No

Click to download full resolution via product page

The safety profile of TAS0728 underscores the critical importance of rigorous, protocol-driven monitoring in

drug development, especially for novel targeted therapies.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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